2-Amino-N-2-naphthylacetamide monohydrochloride

描述

科学研究应用

Pharmacological Potential

Research has demonstrated the potential pharmacological applications of derivatives of 2-Amino-N-2-naphthylacetamide monohydrochloride. Compounds synthesized using the secondary amino moiety of this chemical have been found to possess significant antiamnesic activity. For example, specific derivatives showed potent dose-dependent antiamnesic effects, with one compound being identified as the most potent. Further neuropsychopharmacological studies confirmed the memory-enhancing potential of this derivative, comparing favorably with piracetam, a known nootropic agent (Piplani et al., 2004).

Material Science Applications

The compound has also found applications in material sciences. For instance, naphthylamino species containing methacrylate-based monomers were synthesized by reacting the acetamide derivative with other chemicals. The free-radical-initiated copolymerization of these monomers with other substances was studied, revealing insights into the reactivity ratios, molecular weights, and thermal stabilities of the resulting polymers. The study contributed to understanding the properties of homo and copolymers, with a focus on their thermal stability, solubility, and viscosity (Erol & Soykan, 2004).

Chemistry and Tautomerism Studies

Moreover, the compound's derivatives have been utilized in studying tautomerism and hydrogen bonding behaviors. Research involving naphthyridine derivatives revealed complex behaviors due to the presence of multiple hydrogen bonds. The study involved theoretical and practical analyses, including X-ray structure determination and density functional theory (DFT) calculations, to understand the structural and electronic properties of these compounds (Alvarez-Rúa et al., 2004).

Fluorescence and Chelation Studies

2-Amino-N-2-naphthylacetamide monohydrochloride derivatives have been used in designing chelating water-soluble bichromophoric compounds, characterized by fluorescence and NMR spectroscopies. These studies are crucial in understanding the formation of intramolecular excimers, their sensitivity to protonation and complexation, and their potential applications in fields like sensing and material sciences (Machi et al., 2006).

安全和危害

2-Amino-N-2-naphthylacetamide monohydrochloride is classified as Carcinogenicity, Category 2, which means it is suspected of causing cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

属性

IUPAC Name |

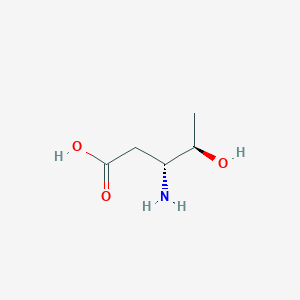

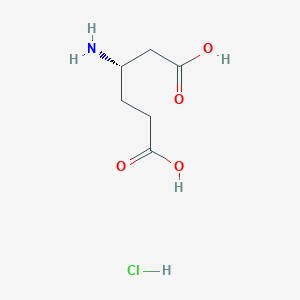

2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBGWIHUYXBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153014 | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-2-naphthylacetamide monohydrochloride | |

CAS RN |

1208-12-4 | |

| Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)